3,4,5-Trimethoxybenzoic Anhydride

Descripción

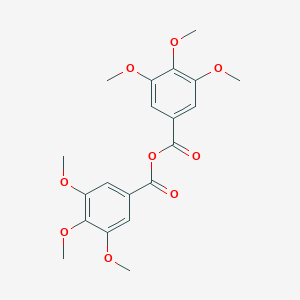

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJFTZJNDJDCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169185 | |

| Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-88-6 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1719-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5,5'-hexamethoxybenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG37BUS5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectral Characteristics of 3,4,5-Trimethoxybenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,4,5-Trimethoxybenzoic Anhydride (C₂₀H₂₂O₉, MW: 406.38 g/mol )[1][2]. As a key intermediate in pharmaceutical synthesis, particularly for potent anticancer agents, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation[1]. While experimental spectra for this compound are not widely available in public databases, this guide offers a detailed examination of the spectral data of its precursor, 3,4,5-Trimethoxybenzoic Acid, and provides expert predictions for the spectral characteristics of the anhydride. This approach, grounded in fundamental principles of spectroscopy, equips researchers with the necessary knowledge to identify and characterize this important compound.

Introduction: The Significance of this compound

This compound is a derivative of 3,4,5-Trimethoxybenzoic Acid, also known as eudesmic acid, which is a trimethylated derivative of gallic acid[3]. This structural motif is found in numerous biologically active molecules. The anhydride serves as a crucial reagent for introducing the 3,4,5-trimethoxybenzoyl group into various molecular scaffolds, a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The formation of the anhydride from the corresponding carboxylic acid is a fundamental transformation, and the ability to distinguish between the starting material and the product via spectroscopic methods is essential for synthetic success.

Spectroscopic Analysis of the Precursor: 3,4,5-Trimethoxybenzoic Acid

A comprehensive understanding of the spectral data of 3,4,5-Trimethoxybenzoic Acid is the foundation for interpreting the spectra of its anhydride.

Infrared (IR) Spectroscopy of 3,4,5-Trimethoxybenzoic Acid

Experimental Protocol: The infrared spectrum of 3,4,5-Trimethoxybenzoic Acid is typically acquired using the KBr-pellet technique on an FTIR spectrometer[4]. A small amount of the solid sample is intimately mixed with dry potassium bromide and pressed into a transparent disk for analysis.

Data Interpretation: The IR spectrum of 3,4,5-Trimethoxybenzoic Acid exhibits characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch of the carboxylic acid dimer |

| ~1684 | Strong | C=O stretch of the carboxylic acid[5] |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretches |

| ~1250-1000 | Strong | C-O stretches of the methoxy and carboxylic acid groups |

| ~900-675 | Medium | Aromatic C-H out-of-plane bending |

The broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption at approximately 1684 cm⁻¹ is also characteristic of an aromatic carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4,5-Trimethoxybenzoic Acid

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Interpretation: The ¹H NMR spectrum provides a clear proton inventory of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.95 | Singlet (broad) | 1H | -COOH |

| ~7.25 | Singlet | 2H | Aromatic H-2, H-6 |

| ~3.84 | Singlet | 6H | C4-OCH₃, C5-OCH₃ |

| ~3.74 | Singlet | 3H | C3-OCH₃ |

Data sourced from a study utilizing a 400 MHz instrument in DMSO[6].

The downfield singlet at ~12.95 ppm is characteristic of the acidic proton of the carboxylic acid. The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak integrating to two protons. The methoxy groups at the C4 and C5 positions are also equivalent, giving rise to a singlet integrating to six protons, while the C3-methoxy group appears as a distinct singlet for three protons.

Data Interpretation: The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167.40 | C=O (Carboxylic Acid) |

| ~153.11 | C4 (aromatic, attached to -OCH₃) |

| ~141.81 | C3, C5 (aromatic, attached to -OCH₃) |

| ~126.38 | C1 (aromatic, attached to -COOH) |

| ~106.98 | C2, C6 (aromatic, C-H) |

| ~60.55 | C4, C5 -OCH₃ |

| ~56.35 | C3 -OCH₃ |

Data sourced from ChemicalBook, run in DMSO at 100 MHz[7][8].

Mass Spectrometry (MS) of 3,4,5-Trimethoxybenzoic Acid

Experimental Protocol: The mass spectrum is typically obtained using electron ionization (EI) mass spectrometry.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 212 | High | [M]⁺ (Molecular Ion) |

| 197 | Moderate | [M - CH₃]⁺ |

| 182 | Low | [M - 2CH₃]⁺ or [M - H₂O]⁺ |

| 169 | Moderate | [M - COOH]⁺ |

Key fragmentation peaks for 3,4,5-Trimethoxybenzoic Acid[4].

The molecular ion peak at m/z 212 confirms the molecular weight of the acid. The fragmentation pattern shows characteristic losses of a methyl group (-15 amu) and the carboxylic acid group (-45 amu).

Predicted Spectral Characteristics of this compound

The formation of an anhydride from a carboxylic acid results in predictable changes in the spectral data.

Predicted Infrared (IR) Spectrum

The most significant change will be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two characteristic carbonyl stretching bands for the anhydride functionality.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | Symmetric C=O stretch of the anhydride |

| ~1740 | Strong | Asymmetric C=O stretch of the anhydride |

| ~1250-1000 | Strong | C-O stretches (anhydride and methoxy) |

The presence of two carbonyl bands is a definitive feature of anhydrides, arising from symmetric and asymmetric stretching modes.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The most notable change in the ¹H NMR spectrum will be the absence of the carboxylic acid proton signal. The chemical shifts of the aromatic and methoxy protons are expected to be similar to the starting acid, with minor shifts due to the change in the electronic environment.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 4H | Aromatic H-2, H-6, H-2', H-6' |

| ~3.9 | Singlet | 12H | C4, C5, C4', C5' -OCH₃ |

| ~3.8 | Singlet | 6H | C3, C3' -OCH₃ |

The carbonyl carbon of the anhydride will be shifted slightly upfield compared to the carboxylic acid. The aromatic and methoxy carbon signals will remain largely in the same regions.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Anhydride) |

| ~153 | C4, C4' (aromatic) |

| ~142 | C3, C5, C3', C5' (aromatic) |

| ~127 | C1, C1' (aromatic) |

| ~107 | C2, C6, C2', C6' (aromatic) |

| ~61 | C4, C5, C4', C5' -OCH₃ |

| ~56 | C3, C3' -OCH₃ |

Predicted Mass Spectrum

The mass spectrum of the anhydride will show a molecular ion peak corresponding to its molecular weight of 406.38 g/mol .

| m/z | Assignment |

| 406 | [M]⁺ (Molecular Ion) |

| 211 | [M - C₁₀H₁₁O₄]⁺ (Loss of a trimethoxybenzoyl group) |

| 195 | [C₁₀H₁₁O₄]⁺ (Trimethoxybenzoyl cation) |

The fragmentation will likely involve the cleavage of the anhydride bond.

Visualizing the Transformation

The conversion of 3,4,5-Trimethoxybenzoic Acid to its anhydride is a key chemical step.

Caption: Formation of this compound from the corresponding acid.

Conclusion

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]

-

PubChem. 3,4,5-Trimethoxybenzoic Acid Spectral Information. [Link]

-

DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

-

SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. [Link]

-

CAS Common Chemistry. Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 4. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 8. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR [m.chemicalbook.com]

The Art of Dissolution: A Technical Guide to the Solubility of 3,4,5-Trimethoxybenzoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of an appropriate solvent is a critical, foundational step that dictates the success of a reaction, the purity of a product, and the efficiency of a process. 3,4,5-Trimethoxybenzoic Anhydride, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, presents its own unique set of challenges and opportunities in terms of solubility. This in-depth technical guide, designed for the discerning researcher, moves beyond a simple catalog of data to provide a deeper understanding of the principles governing the solubility of this compound, practical methodologies for its determination, and a predictive framework based on the behavior of analogous structures.

The Molecular Portrait of this compound and the Essence of Solubility

This compound is a symmetrical anhydride derived from 3,4,5-Trimethoxybenzoic acid. Its molecular structure, characterized by two aromatic rings substituted with three methoxy groups each, and a central anhydride linkage, bestows upon it a unique combination of polar and non-polar characteristics.

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key factors influencing its solubility are:

-

Van der Waals Forces: The sizeable aromatic rings contribute to significant London dispersion forces.

-

Dipole-Dipole Interactions: The polar carbonyl groups of the anhydride linkage and the ether linkages of the methoxy groups create permanent dipoles.

-

Hydrogen Bonding: While the anhydride itself lacks hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

-

Molecular Shape and Size: The relatively large and rigid structure of the molecule will influence how it packs in a crystal lattice and how easily it can be surrounded by solvent molecules.

The interplay of these forces dictates that the ideal solvent for this compound will be one that can effectively overcome the solute-solute interactions within the crystal lattice and establish favorable solute-solvent interactions.

Expected Solubility Profile: An Analog-Based Predictive Approach

Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally related aromatic anhydrides, we can construct a robust predictive framework.

Table 1: Qualitative and Quantitative Solubility of Structurally Similar Aromatic Anhydrides in Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Benzoic Anhydride Solubility | Phthalic Anhydride Solubility | Maleic Anhydride Solubility | Expected this compound Solubility |

| Non-Polar Solvents | ||||||

| Hexane | 0.1 | 1.88 | Sparingly soluble | Insoluble | Sparingly soluble | Very Low |

| Toluene | 2.4 | 2.38 | Soluble | Soluble | Slightly soluble[1] | Moderate |

| Polar Aprotic Solvents | ||||||

| Diethyl Ether | 2.8 | 4.33 | Soluble[2] | Sparingly soluble[3] | Soluble[4] | Moderate to High |

| Dichloromethane (DCM) | 3.1 | 8.93 | Soluble | Soluble[5] | Soluble | High |

| Ethyl Acetate | 4.4 | 6.02 | Soluble | Soluble[5] | Soluble | High |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Soluble | Soluble | Soluble | High |

| Acetone | 5.1 | 20.7 | Soluble[2] | Readily Soluble[6] | Soluble[1] | High |

| Acetonitrile (ACN) | 5.8 | 37.5 | Slightly soluble | Soluble | Soluble | Moderate |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble | Soluble | Very Soluble | Very High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble | Soluble | Soluble | Very High |

| Polar Protic Solvents | ||||||

| Methanol | 5.1 | 32.7 | Soluble | Soluble[5] | Soluble | High |

| Ethanol | 4.3 | 24.5 | Soluble[2] | Soluble[3] | Soluble[4] | High |

Based on this comparative analysis, we can predict that this compound will exhibit high solubility in polar aprotic solvents such as DMF, DMSO, acetone, and THF. The polarity and hydrogen bond accepting capabilities of these solvents will effectively solvate the polar anhydride and methoxy groups. Good solubility is also expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur. In non-polar aromatic solvents like toluene, solubility will likely be moderate, driven by van der Waals interactions. Finally, in aliphatic non-polar solvents such as hexane, the solubility is expected to be very low due to the significant polarity mismatch.

A Practical Guide to Determining Solubility: An Experimental Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol provides a robust and reliable method. This protocol is based on the principle of achieving equilibrium between the solid solute and a saturated solution.

Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Vials:

-

Accurately weigh a series of clean, dry glass vials with screw caps.

-

Add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., at 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature below the decomposition point of the anhydride.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it accurately.

-

The mass of the dissolved this compound is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent sample taken.

-

The Influence of Solvent Properties on Solubility: A Deeper Dive

The solubility of this compound is intricately linked to the physicochemical properties of the solvent. Understanding these relationships allows for a more rational approach to solvent selection.

Caption: Relationship between solvent properties and the solubility of this compound.

-

Polarity: As indicated in Table 1, there is a strong correlation between solvent polarity and the expected solubility of this compound. Polar solvents can effectively interact with the polar anhydride and methoxy functionalities of the molecule.

-

Dielectric Constant: A high dielectric constant of the solvent helps to reduce the electrostatic attraction between the solute molecules in the crystal lattice, thereby facilitating their dissolution.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors (protic solvents) or acceptors (aprotic solvents with heteroatoms like oxygen or nitrogen) can engage in favorable interactions with the carbonyl oxygens of the anhydride, enhancing solubility.

Conclusion and Recommendations for the Researcher

While a definitive, exhaustive list of quantitative solubility data for this compound remains to be compiled, a strong predictive understanding of its behavior can be achieved through the analysis of analogous compounds and a firm grasp of fundamental solubility principles.

Key Takeaways:

-

High Solubility Predicted in Polar Aprotic Solvents: For applications requiring high concentrations of this compound, solvents such as DMF, DMSO, acetone, and THF are recommended as starting points.

-

Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are also likely to be effective solvents.

-

Limited Solubility in Non-Polar Solvents: Non-polar aliphatic and, to a lesser extent, aromatic hydrocarbons are not recommended for dissolving significant quantities of this compound.

-

Experimental Verification is Key: The provided experimental protocol offers a reliable method for determining the precise solubility of this compound in any solvent of interest, which is crucial for process optimization and reproducibility.

By combining theoretical understanding with practical experimental validation, researchers can confidently navigate the challenges of working with this compound and unlock its full potential in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. Retrieved from [Link]

-

TAINUO CHEMICAL. (2025, July 11). Understanding Phthalic Anhydride Solubility: Key Factors. Retrieved from [Link]

-

Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from [Link]

-

Cameo. (2022, October 1). Maleic anhydride. Retrieved from [Link]

-

RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

-

Aditya Dye Chem. (n.d.). Phthalic Anhydride. Retrieved from [Link]

-

ChemBK. (n.d.). Maleic anhydride. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Nanjing Tech University. (2014, April 15). Measurement and correlation of the solubility of maleic anhydride in different organic solvents. Retrieved from [Link]

Sources

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 4. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

An In-Depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzoic Anhydride from Gallic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of 3,4,5-Trimethoxybenzoic Anhydride, starting from the readily available natural product, gallic acid. The synthesis is presented as a two-stage process: first, the exhaustive methylation of gallic acid to produce 3,4,5-Trimethoxybenzoic Acid (TMBA), also known as Eudesmic Acid[1], followed by the conversion of TMBA into its corresponding anhydride. This document elucidates the chemical principles, provides detailed step-by-step experimental protocols, and emphasizes the critical causality behind procedural choices to ensure reproducibility and safety. The methodologies are grounded in established chemical literature, offering a robust framework for laboratory-scale synthesis.

Introduction and Strategic Overview

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark.[2] Its derivatives are of significant interest in medicinal chemistry and organic synthesis. One such key derivative, 3,4,5-Trimethoxybenzoic Acid (TMBA), serves as a crucial building block for numerous pharmaceutical products, including the antibacterial synergist Trimethoprim and the anxiolytic Trimetozine.[3][4]

The subsequent conversion of TMBA to this compound creates a valuable acylating agent, useful for introducing the 3,4,5-trimethoxybenzoyl moiety into target molecules under neutral or mildly basic conditions. This guide details a reliable and well-documented synthetic route, outlined below.

Overall Synthetic Workflow

The synthesis is logically divided into two primary transformations:

-

Stage 1: Exhaustive Methylation. Gallic acid is converted to 3,4,5-Trimethoxybenzoic Acid (TMBA). This involves the methylation of all three phenolic hydroxyl groups and the carboxylic acid, followed by a saponification step to liberate the free acid.

-

Stage 2: Anhydride Formation. The synthesized TMBA is first converted to its more reactive acid chloride derivative, which is then reacted with the sodium salt of TMBA to yield the target anhydride.

Figure 1: High-level workflow for the synthesis of this compound from Gallic Acid.

Stage 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid (TMBA)

Principle and Rationale

The conversion of gallic acid to TMBA requires the methylation of three phenolic hydroxyl groups and the carboxylic acid function. Phenols are weakly acidic and can be converted to their more nucleophilic phenoxide ions under basic conditions. These phenoxides readily attack an electrophilic methyl source, such as dimethyl sulfate, via an SN2 reaction.[5]

The chosen protocol, adapted from the highly reliable Organic Syntheses collection, utilizes sodium hydroxide (NaOH) as the base and dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent.[6]

Causality of Experimental Choices:

-

Base (NaOH): A strong base is required to deprotonate both the phenolic hydroxyl groups and the carboxylic acid, creating the necessary nucleophiles for the methylation reaction.

-

Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a powerful and cost-effective methylating agent preferred in industrial applications for its high reactivity.[5] Its use ensures the exhaustive methylation of all available acidic protons.

-

Temperature Control: The initial reaction is exothermic. The temperature is maintained below 40-45°C during the addition of dimethyl sulfate to prevent runaway reactions and minimize potential side products.[6]

-

Saponification Step: The reaction conditions methylate the carboxylic acid to form the methyl ester (Methyl 3,4,5-trimethoxybenzoate). A subsequent in-situ saponification (hydrolysis) with additional NaOH is performed to convert the ester back to the desired carboxylic acid (TMBA).[2][6]

-

Air Exclusion: Alkaline solutions of phenols are susceptible to air oxidation, which can cause darkening and reduce yield. Limiting air exposure, especially in the early stages, is crucial.[6]

Detailed Experimental Protocol for TMBA

This protocol is adapted from Bogert, M. T.; Coyne, B. B. Org. Synth. 1929, 9, 98.[6]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Role |

|---|---|---|---|---|

| Gallic Acid (monohydrate) | 188.14 | 50.0 | 0.266 | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 80.0 | 2.0 | Base (Methylation) |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 178.0 | 1.41 | Methylating Agent |

| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 0.5 | Base (Saponification) |

| Water (H₂O) | 18.02 | ~530 mL | - | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Acidification |

Procedure:

-

In a 1-liter flask, dissolve 80 g (2.0 mol) of sodium hydroxide in 500 mL of cold water.

-

To this cold solution, add 50 g (0.266 mol) of gallic acid. Stopper the flask and shake until the acid has completely dissolved. The solution may darken due to slight oxidation.[6]

-

Add the first portion of dimethyl sulfate (89 g, 0.705 mol) to the solution. Shake vigorously for 20 minutes, ensuring the temperature does not exceed 30–35°C by cooling the flask with cold water as needed.[6]

-

Add the second portion of dimethyl sulfate (89 g, 0.705 mol) and continue shaking for another 10 minutes. The temperature may rise to 40–45°C.[6]

-

Fit the flask with a reflux condenser and heat the mixture to boiling for two hours. This step drives the methylation to completion.

-

For saponification, prepare a solution of 20 g (0.5 mol) of sodium hydroxide in 30 mL of water. Add this to the reaction mixture and continue to boil for an additional two hours to hydrolyze the intermediate methyl ester.[6]

-

Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

A precipitate of 3,4,5-trimethoxybenzoic acid will form. Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

The crude product (yield: 50–52 g, 89–92%) melts at 157–160°C and is suitable for most subsequent steps.[6]

-

(Optional) Recrystallization: For higher purity, the product can be recrystallized from boiling water (~2 L) using decolorizing carbon to yield colorless needles with a melting point of 167°C.[6]

Stage 2: Synthesis of this compound

Principle and Rationale

The formation of a carboxylic anhydride from a carboxylic acid is formally a dehydration reaction. A common and highly effective laboratory method involves a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylic acid (TMBA) is converted into a more reactive acylating agent, typically an acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7]

-

Nucleophilic Acyl Substitution: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with a salt of the parent carboxylic acid (sodium 3,4,5-trimethoxybenzoate). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion to form the anhydride linkage.

Figure 2: Reaction scheme for the two-step conversion of TMBA to its anhydride.

Detailed Experimental Protocol for Anhydride Formation

Step 2a: Preparation of 3,4,5-Trimethoxybenzoyl Chloride This protocol is adapted from a procedure described for the same transformation.[7]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 21.2 g (0.1 mol) of dry 3,4,5-trimethoxybenzoic acid.

-

Add 11.4 mL (18.6 g, 0.156 mol) of thionyl chloride (SOCl₂).

-

Heat the mixture under reflux for 2 hours. The solid TMBA will dissolve as it converts to the liquid acid chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,4,5-trimethoxybenzoyl chloride is a solid upon cooling and can be used directly in the next step or purified by recrystallization from petroleum ether.

Step 2b: Synthesis of this compound This protocol is based on general methods for anhydride synthesis from acid chlorides.[8]

-

Prepare Sodium 3,4,5-trimethoxybenzoate: In a separate flask, dissolve 21.2 g (0.1 mol) of 3,4,5-trimethoxybenzoic acid in a minimal amount of a suitable solvent like dry THF or acetone. Add one equivalent of sodium hydroxide or sodium methoxide and stir until the salt is formed. Remove the solvent under reduced pressure to obtain the dry sodium salt.

-

Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (from step 2a, ~0.1 mol) in 200 mL of a dry, non-protic solvent (e.g., dry benzene or THF) in a flask equipped with a stirrer.

-

Add the prepared dry sodium 3,4,5-trimethoxybenzoate (from step 2b.1, ~0.1 mol) to the stirred solution.

-

Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitorable by TLC). The formation of a precipitate (NaCl) is indicative of the reaction's progress.

-

Filter the reaction mixture to remove the sodium chloride precipitate.

-

Wash the filtrate with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether). The pure compound is a solid with a molecular weight of 406.38 g/mol .[9]

Safety Considerations

-

Dimethyl Sulfate ((CH₃)₂SO₄): This reagent is extremely toxic, carcinogenic, and corrosive.[5] It must be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a quenching solution (e.g., dilute ammonia or sodium carbonate) readily available to neutralize spills.

-

Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). All operations must be conducted in a fume hood, and all glassware must be scrupulously dried before use.

-

Sodium Hydroxide (NaOH): A strong caustic base. Avoid contact with skin and eyes.

Conclusion

This guide outlines a reliable and well-documented two-stage synthesis of this compound from gallic acid. By first performing an exhaustive methylation to yield 3,4,5-Trimethoxybenzoic Acid, followed by its conversion to the anhydride via an acid chloride intermediate, researchers can access this valuable reagent for applications in pharmaceutical and chemical synthesis. Adherence to the detailed protocols and safety precautions is paramount for achieving high yields and ensuring laboratory safety.

References

-

Liu, X., et al. (2018). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. PubMed Central. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. Available at: [Link]

- Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

Erofeev, Y. V., et al. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. Available at: [Link]

-

Weng, Y. P., et al. (2017). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. PubMed. Available at: [Link]

-

Int. J. Pharm. Sci. Rev. Res. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Eureka. Available at: [Link]

- Google Patents. (2017). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

Wikipedia. (n.d.). Dimethyl sulfate. Wikipedia. Available at: [Link]

-

Erowid. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Erowid. Available at: [Link]

-

Wikipedia. (n.d.). Eudesmic acid. Wikipedia. Available at: [Link]

-

SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Available at: [Link]

-

Weng, Y. P., et al. (2018). The inhibitory activity of gallic acid against DNA methylation. Korea Institute of Science and Technology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). Trimethylgallic acid from dimethyl sulfate. Organic Syntheses. Available at: [Link]

-

Geng, L., et al. (2019). Large-scale chemical screen identifies Gallic acid as a geroprotector for human stem cells. ScienceDirect. Available at: [Link]

-

Weng, Y. P., et al. (2017). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancer. ResearchGate. Available at: [Link]

-

THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Available at: [Link]

-

Rouhi-Saadabad, H., & Akhlaghinia, B. (2016). Conversion of benzoic acid to benzoic anhydride using the PPh3/TCCA/PhCOOK system under different reaction conditions. ResearchGate. Available at: [Link]

-

Organic Syntheses. (1946). ACID ANHYDRIDES. Organic Syntheses. Available at: [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem. Available at: [Link]

-

New synthesis process for 2,3,4-trimethoxybenzoic acid. (2011). ResearchGate. Available at: [Link]

- Google Patents. (2016). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

-

de Oliveira, V. M., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Available at: [Link]

Sources

- 1. Eudesmic acid - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid [erowid.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biosynth.com [biosynth.com]

Introduction: The Role of a Specialized Reagent in Complex Synthesis

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Anhydride: Properties, Reactivity, and Applications

This compound is a symmetrical anhydride derived from 3,4,5-trimethoxybenzoic acid, a compound often synthesized from gallic acid.[1] While not a household name, this reagent holds significant value as a specialized building block and acylating agent in the fields of organic chemistry and medicinal chemistry. Its structure, featuring a stable trimethoxyphenyl group, is a key component in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, core reactivity, and practical applications for researchers and drug development professionals.

The primary utility of this compound lies in its ability to introduce the 3,4,5-trimethoxybenzoyl moiety into other molecules. This functional group is integral to the structure of several important pharmaceuticals, including the antibacterial synergist Trimethoprim and the anti-anxiety agent Trimetozine.[2] The anhydride offers a stable, crystalline, and often more manageable alternative to the corresponding acid chloride for acylation reactions.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. This compound is a white to off-white crystalline solid.[3] Key identifying and physical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1719-88-6 | [3][4][5][6] |

| Molecular Formula | C₂₀H₂₂O₉ | [3][4][5][6] |

| Molecular Weight | 406.38 g/mol | [4][6] |

| Appearance | White to Almost white crystal or powder | [3] |

| Melting Point | 159-161 °C | [3][6] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | [4][6] |

| InChI Key | LQJFTZJNDJDCKV-UHFFFAOYSA-N | [6] |

| Storage Conditions | Store at 10°C - 25°C, keep dry, under inert gas (e.g., Nitrogen) | [4] |

Synthesis and Derivation

This compound is synthetically derived from its corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid. The acid itself is commonly prepared via the methylation of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally abundant compound.[2][7] Green synthesis routes have been developed using reagents like dimethyl carbonate in place of more hazardous methylating agents like dimethyl sulfate.[7]

The conversion of the carboxylic acid to the anhydride is a standard organic transformation, typically achieved by dehydration using a suitable reagent such as acetic anhydride or by reacting the acid with a coupling agent.

Core Reactivity: A Stable Acylating Agent

The central feature of this compound's reactivity is the electrophilic nature of its carbonyl carbons. The anhydride bond is susceptible to cleavage by nucleophiles, making the compound an effective agent for acylation—the process of adding an acyl group (in this case, the 3,4,5-trimethoxybenzoyl group).

This reactivity is fundamental to its application in forming stable amide and ester linkages, which are cornerstones of pharmaceutical structures.

Caption: General mechanism of nucleophilic acyl substitution using this compound.

Reactivity with Amines: Amide Bond Formation

The reaction with primary or secondary amines is one of the most important applications, leading to the formation of highly stable amide bonds. This reaction is central to synthesizing various drug molecules. The anhydride reacts with amines, often in the presence of a non-nucleophilic base, to yield the corresponding N-substituted 3,4,5-trimethoxybenzamide and one equivalent of 3,4,5-trimethoxybenzoic acid as a byproduct.[4]

Reactivity with Alcohols: Ester Synthesis

Similarly, the anhydride reacts with alcohols to form esters. This esterification is particularly useful in creating prodrugs or modifying the solubility and pharmacokinetic profiles of active pharmaceutical ingredients. The reaction can be catalyzed by an acid or base. This method is advantageous for creating esters of complex or sensitive alcohols where the corresponding amino alcohol may not be readily available.[8]

Applications in Pharmaceutical Synthesis

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs with a wide range of biological activities.

-

Anticancer Agents: The compound is used as an intermediate in the preparation of potent anticancer drugs.[4]

-

Antimicrobial Agents: It is a precursor to Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase, often used in combination with sulfamethoxazole.[9]

-

Cardiovascular and CNS Drugs: The related compound, 3,4,5-trimethoxybenzaldehyde, is an intermediate for drugs like the vasodilator Trimazosin and the anti-anxiety agent Roletamide.[9] The synthesis of basic esters of 3,4,5-trimethoxybenzoic acid has been explored to generate compounds with reserpine-like activity, targeting hypertension and anxiety.[8]

Illustrative Experimental Protocol: Synthesis of an N-Aryl Benzamide

This protocol provides a generalized, step-by-step methodology for the acylation of an amine using this compound.

Objective: To synthesize an N-aryl-3,4,5-trimethoxybenzamide.

Materials:

-

This compound

-

Substituted Aniline (or other primary/secondary amine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide.

Caption: A typical laboratory workflow for the synthesis of an amide using this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. This compound is classified as a hazardous substance.

-

Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Some sources also indicate it may cause respiratory irritation (H335).

-

Precautionary Statements:

-

Prevention: Wash hands and face thoroughly after handling (P264). Wear protective gloves and eye protection (P280). Avoid breathing dust (P261).[3]

-

Response: IF ON SKIN, wash with plenty of water (P302+P352). IF IN EYES, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do (P305+P351+P338). If irritation persists, seek medical advice.[3]

-

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended.

Spectroscopic Data Reference

While comprehensive spectral data for the anhydride is not always published, the data for the parent 3,4,5-Trimethoxybenzoic Acid serves as an excellent reference point for identifying the core trimethoxyphenyl moiety.

-

¹H NMR (DMSO-d₆):

-

δ ~7.23 ppm (s, 2H, Ar-H )

-

δ ~3.85 ppm (s, 6H, 2 x -OCH ₃ at C3 and C5)

-

δ ~3.72 ppm (s, 3H, -OCH ₃ at C4)

-

δ ~12.90 ppm (br s, 1H, -COOH )[1]

-

-

¹³C NMR (100MHz, DMSO): δ 167.40 (C=O), 153.11 (Ar-C-O), 141.81 (Ar-C-O), 126.38 (Ar-C-COOH), 106.98 (Ar-C-H), 60.55 (-OCH₃), 56.35 (-OCH₃).[10]

-

IR Spectroscopy: For the anhydride, the key feature would be two characteristic C=O stretching bands for the anhydride group, typically found around 1810 cm⁻¹ and 1760 cm⁻¹. The parent acid shows a strong C=O stretch around 1684 cm⁻¹.[11]

Conclusion

This compound is a highly valuable and specialized reagent in modern organic synthesis. Its utility as a stable, crystalline solid for introducing the pharmacologically significant 3,4,5-trimethoxybenzoyl group makes it an important tool for researchers in drug discovery and development. Through straightforward nucleophilic acyl substitution reactions, it provides reliable access to complex amides and esters, facilitating the synthesis of a diverse array of bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements allows chemists to leverage its full potential in the synthesis of next-generation therapeutics.

References

- Google Patents. (2017). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride. Retrieved from [Link]

- Lasslo, A., & Sastry, B. V. R. (1958). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.

- Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Retrieved from [Link]

- Reddy, P. P., et al. (2016). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. International Journal of Pharmaceutical Sciences and Research.

-

SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid Spectrum. Retrieved from [Link]

-

Bloomtechz. (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

3,4,5-Trimethoxybenzoic Anhydride CAS number 1719-88-6 properties

An In-depth Technical Guide to 3,4,5-Trimethoxybenzoic Anhydride

This guide provides an in-depth technical overview of this compound (CAS No. 1719-88-6), a specialized reagent pivotal in advanced organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties to explore the causality behind its applications, its synthetic utility, and the practical considerations for its use in the laboratory.

Core Identity and Physicochemical Profile

This compound is the symmetrical anhydride of 3,4,5-Trimethoxybenzoic Acid (TMBA). The core functional value of this reagent lies in its capacity to act as an efficient acylating agent, transferring the 3,4,5-trimethoxybenzoyl moiety to various nucleophiles. This structural motif is a key component in a range of pharmacologically active molecules, making the anhydride a valuable intermediate.[1][2][3]

The compound's physical and chemical characteristics are essential for its proper handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1719-88-6 | [1][4][5][6] |

| Molecular Formula | C₂₀H₂₂O₉ | [1][5][6] |

| Molecular Weight | 406.38 - 406.39 g/mol | [1][5][6] |

| Appearance | White to off-white or almost white crystalline powder | [7] |

| Melting Point | 156.0 to 161.0 °C | [7] |

| Purity | Typically >95.0% | [7] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | [1][8] |

| InChIKey | LQJFTZJNDJDCKV-UHFFFAOYSA-N | [8] |

| Storage | Store at 10°C - 25°C in a dry, well-ventilated place under an inert gas (e.g., Nitrogen). Keep container tightly closed. | [1] |

Synthesis, Reactivity, and Mechanistic Insight

Synthetic Origin: From Gallic Acid to Anhydride

While the anhydride is the primary subject, its synthesis is intrinsically linked to its parent, 3,4,5-Trimethoxybenzoic Acid (TMBA). TMBA is most commonly synthesized from gallic acid (3,4,5-trihydroxybenzoic acid) via a methylation reaction.[9][10] Understanding this precursor synthesis provides context for the origin of the key structural motif.

A prevalent method involves the methylation of gallic acid's three hydroxyl groups using reagents like dimethyl sulfate or the greener alternative, dimethyl carbonate, under basic conditions.[10][11][12] The anhydride is then formed from the parent acid, typically through dehydration or by reacting the acid with its corresponding acyl chloride.

Caption: Synthesis pathway for the precursor, TMBA.

Core Reactivity: An Electrophilic Acyl Donor

The anhydride's utility stems from the electrophilic nature of its carbonyl carbons. The anhydride bond creates an excellent leaving group (a 3,4,5-trimethoxybenzoate anion), facilitating nucleophilic acyl substitution. Its primary reaction is acylation.

When reacting with a primary or secondary amine, the anhydride efficiently forms the corresponding amide, releasing one equivalent of 3,4,5-trimethoxybenzoic acid as a byproduct.[1] This reaction is fundamental to its application in drug synthesis, where the formation of stable amide bonds is a common strategy for linking molecular fragments.

Caption: General acylation reaction mechanism.

Applications in Pharmaceutical Research and Development

The 3,4,5-trimethoxybenzoyl group is a "privileged scaffold" in medicinal chemistry. Its presence in the natural product reserpine, known for its antihypertensive and antipsychotic effects, spurred significant research into synthetic analogues.[2] this compound serves as a direct and effective tool for incorporating this key pharmacophore.

-

Anticancer Drug Development : The anhydride is explicitly cited as a pharmaceutical intermediate used to prepare potent anticancer agents.[1] The trimethoxyphenyl group is a feature of many compounds that interact with tubulin, such as combretastatin.

-

Synthesis of Bioactive Esters and Amides : Research has focused on creating basic esters of TMBA, which show reserpine-like activity.[2] The anhydride provides a more reactive alternative to the parent acid for esterification and amidation reactions, often proceeding under milder conditions.

-

Intermediate for Diverse Therapeutics : The parent acid and its derivatives are foundational for synthesizing a wide array of drugs. For example, 3,4,5-trimethoxybenzaldehyde, a closely related compound, is an intermediate for the antibacterial drug trimethoprim.[13] The anhydride serves a similar role as an activated form of the acid, enabling the construction of complex molecules for treating inflammation, pain, and microbial infections.[3][14][15]

-

Derivatization of Natural Products : The anhydride can be used to modify the structure of natural products, altering their pharmacokinetic properties or biological activity. Introducing the 3,4,5-trimethoxybenzoyl group can enhance lipophilicity or introduce new points of interaction with biological targets.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for each step to ensure reproducibility and understanding.

Protocol 1: Synthesis of N-Benzyl-3,4,5-trimethoxybenzamide

This protocol details a representative amidation reaction using the anhydride.

Objective: To synthesize an amide by acylating benzylamine.

Methodology:

-

Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (4.06 g, 10 mmol) in 40 mL of a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Nucleophile Addition: In a separate vial, dissolve benzylamine (1.07 g, 10 mmol) and a non-nucleophilic base such as triethylamine (1.21 g, 12 mmol) in 10 mL of the same solvent. Causality: The base is crucial to neutralize the 3,4,5-trimethoxybenzoic acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

-

Reaction Execution: Add the benzylamine solution dropwise to the stirring anhydride solution at room temperature over 15 minutes.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates completion. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove the TMBA byproduct, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure amide.

Protocol 2: Workflow for Precursor Synthesis (TMBA)

This workflow outlines the synthesis of the parent acid from gallic acid.

Caption: Experimental workflow for TMBA synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[7]

Table 2: GHS Hazard and Precautionary Information

| Category | Statement Code | Statement Text | Source(s) |

| Hazard | H315 | Causes skin irritation. | [7] |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | ||

| Prevention | P261 | Avoid breathing dust. | |

| P264 | Wash skin thoroughly after handling. | [7] | |

| P280 | Wear protective gloves/eye protection/face protection. | [7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | ||

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][17] The material should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1][18]

Conclusion

This compound is more than a simple chemical; it is a precision tool for medicinal chemists and synthetic researchers. Its value is defined by its ability to efficiently introduce the pharmacologically significant 3,4,5-trimethoxybenzoyl moiety into target molecules. By understanding its synthesis, reactivity, and handling requirements, professionals in drug discovery can leverage this reagent to construct novel chemical entities with the potential to become next-generation therapeutics. Its role as a specialized intermediate underscores the critical link between fundamental organic synthesis and the advancement of modern medicine.

References

-

Appchem. (n.d.). This compound | 1719-88-6 | C20H22O9. Retrieved January 13, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved January 13, 2026, from [Link]

-

Journal of Organic Chemistry. (1960). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 3,4,5-Trimethoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Properties of 3,4,5-Trimethoxybenzoic Acid. Retrieved January 13, 2026, from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved January 13, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved January 13, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid. Retrieved January 13, 2026, from [Link]

-

Molecules. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved January 13, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 3, 4, 5-Trimethoxybenzoic Anhydride, min 95%. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4,5-Trimethoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical Synthesis and Chemical Applications. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Molecules. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Retrieved January 13, 2026, from [Link]

-

European Journal of Medicinal Chemistry. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved January 13, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1719-88-6 [chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. scbt.com [scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 12. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 13. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Mechanism of Acylation with 3,4,5-Trimethoxybenzoic Anhydride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the acylation mechanism involving 3,4,5-trimethoxybenzoic anhydride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the reactivity of this reagent, with a particular focus on catalyzed pathways that are prevalent in modern organic synthesis. We will dissect the nucleophilic acyl substitution mechanism, explore the pivotal role of catalysts such as 4-(Dimethylamino)pyridine (DMAP), and present a validated experimental protocol. The causality behind methodological choices is explained to provide actionable insights for laboratory applications.

Introduction: The Significance of the 3,4,5-Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxybenzoyl group is a key structural motif found in a variety of biologically active compounds. Its prevalence stems from its presence in the natural product gallic acid and its derivatives. 3,4,5-Trimethoxybenzoic acid is recognized as a plant metabolite and has been identified in various organisms.[1] The incorporation of this moiety into molecules can impart significant pharmacological properties, a fact underscored by the reserpine alkaloid, where the 3,4,5-trimethoxybenzoyl group is essential for its activity.[2]

This compound serves as a stable, effective, and easy-to-handle acylating agent for introducing this valuable functional group onto nucleophiles such as alcohols and amines.[3][4] Understanding its reaction mechanism is paramount for optimizing synthetic routes, improving yields, and designing novel therapeutic agents.

Core Principles of Reactivity

The acylation reaction using this compound is a classic example of nucleophilic acyl substitution . The fundamental reactivity is dictated by the two electrophilic carbonyl carbons within the anhydride linkage.

-

Electrophilicity: The carbonyl carbons bear a partial positive charge due to the high electronegativity of the oxygen atoms, making them susceptible to attack by nucleophiles.

-

Leaving Group: The reaction proceeds by displacing a carboxylate anion (3,4,5-trimethoxybenzoate), which is a relatively stable leaving group, stabilized by resonance.

-

Influence of Methoxy Groups: The three electron-donating methoxy groups on the benzene ring slightly reduce the electrophilicity of the carbonyl carbons through resonance.[5] While this makes the anhydride less reactive than unsubstituted benzoic anhydride, this attenuated reactivity can be advantageous, allowing for greater selectivity in complex syntheses.[5]

Direct acylation of nucleophiles by the anhydride without a catalyst is possible but often slow. To achieve high efficiency, particularly with less reactive or sterically hindered substrates, a nucleophilic catalyst is employed.[6]

The Catalyzed Acylation Mechanism: A Detailed Analysis

The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst dramatically accelerates acylation reactions with anhydrides, often by several orders of magnitude.[6][7] The mechanism is not a direct attack of the substrate on the anhydride but proceeds through a highly reactive intermediate.[8][9]

The consensus mechanism involves three primary steps:

-

Formation of a Highly Reactive Acylpyridinium Intermediate: DMAP, being a potent nucleophile, rapidly attacks one of the electrophilic carbonyl carbons of the this compound. This step is faster than the direct reaction with the alcohol or amine. This attack results in the cleavage of the anhydride bond, forming an N-(3,4,5-trimethoxybenzoyl)pyridinium salt and a 3,4,5-trimethoxybenzoate anion.[6][7] This acylpyridinium salt is a significantly more potent acylating agent than the parent anhydride because the pyridinium group is an excellent leaving group.[6]

-

Nucleophilic Attack by the Substrate: The substrate (e.g., an alcohol or amine) then attacks the carbonyl carbon of the activated acylpyridinium intermediate. This step is the rate-determining step of the catalytic cycle.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, expelling the neutral DMAP molecule and forming the final acylated product (an ester or amide). The regenerated DMAP is then free to participate in another catalytic cycle.[7] The 3,4,5-trimethoxybenzoate anion generated in the first step acts as a base to neutralize the protonated product.

Mechanistic Diagram (DMAP-Catalyzed Pathway)

Caption: Catalytic cycle of DMAP-catalyzed acylation.

Experimental Protocol: Acylation of a Primary Alcohol

This section provides a generalized, field-proven protocol for the acylation of a primary alcohol using this compound, catalyzed by DMAP. This protocol is designed as a self-validating system, relying on established and robust reaction conditions.

Materials and Reagents

| Reagent/Material | Molar Eq. | Purity | Notes |

| Primary Alcohol (Substrate) | 1.0 | >98% | Must be anhydrous. |

| This compound | 1.1 | >97% | Stored in a desiccator. |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | >99% | Catalyst. |

| Triethylamine (Et₃N) | 1.2 | >99% | Anhydrous, acts as a stoichiometric base. |

| Dichloromethane (DCM) | - | Anhydrous | Reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | - | - | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous work-up. |

| Brine | - | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents completely. Stir the solution at room temperature for 10 minutes.

-

Addition of Anhydride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred alcohol solution over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours).[6]

-

Quenching and Work-up: Once the reaction is complete, quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Experimental Workflow Diagram

Caption: A step-by-step workflow for a typical acylation reaction.

Causality Behind Experimental Choices

-

Why use an excess of anhydride? A slight excess (1.1 eq.) of the anhydride ensures the complete consumption of the more valuable substrate alcohol.

-

Why is DMAP a catalyst while triethylamine is a stoichiometric base? DMAP's role is to form the highly reactive acylpyridinium intermediate, and it is regenerated.[7] Triethylamine is a non-nucleophilic hindered base; its primary function is to scavenge the 3,4,5-trimethoxybenzoic acid byproduct formed during the reaction, preventing it from protonating the DMAP or the substrate and driving the equilibrium towards the products.

-

Why anhydrous conditions? this compound, like other anhydrides, can react with water.[11] Moisture would lead to the hydrolysis of the anhydride to its corresponding carboxylic acid, reducing the yield of the desired product.

-

Why a specific work-up sequence? The 1 M HCl wash removes residual triethylamine and DMAP. The saturated NaHCO₃ wash removes the 3,4,5-trimethoxybenzoic acid byproduct. The brine wash removes residual water from the organic layer before drying. This sequence ensures a high purity of the crude product before final purification.[10]

Conclusion

The acylation of nucleophiles with this compound is a robust and efficient transformation, critical for the synthesis of complex molecules in pharmaceutical and materials science. While the uncatalyzed reaction can occur, the true power of this reagent is unlocked through nucleophilic catalysis, most notably with DMAP. The mechanism proceeds through a highly activated N-acylpyridinium intermediate, which dramatically accelerates the rate of acyl transfer. By understanding this mechanism and the rationale behind the associated experimental protocols, researchers can effectively leverage this compound to achieve their synthetic goals with precision and high yield.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.

- BenchChem. (2025). Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides.

- Xu, S., Held, I., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry.

- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239.

- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.

- Biosynth. (n.d.). 3,4,5-Trimethoxybenzoic acid anhydride.

- BenchChem. (2025). A Comparative Guide to Acylating Agents: The Profile of 3,4,5-Trimethoxybenzoyl Chloride.

-

CAS. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride. CAS Common Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]

- Canadian Journal of Chemistry. (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.

-

Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. Retrieved from [Link]

Sources